
Phenyl 2,2,2-trichloroethyl sulfate
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Overview
Description
Phenyl 2,2,2-trichloroethyl sulfate (CAS: 764-09-0) is a sulfate diester derivative characterized by a phenyl group and a 2,2,2-trichloroethyl (TCE) group linked via a sulfonate bridge. This compound is widely utilized as a synthetic intermediate in the preparation of sulfate monoesters, particularly in the study of polychlorinated biphenyl (PCB) metabolites and sulfated carbohydrates . The TCE group acts as a protecting group, enabling selective deprotection under mild conditions (e.g., zinc powder/ammonium formate) to yield ammonium salts of sulfate monoesters for biological or structural studies . Its stability and crystallinity have made it a model compound for X-ray diffraction studies to elucidate bond geometries and conformational preferences in sulfate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,2,2-trichloroethyl sulfate can be synthesized through the sulfation of phenolic compounds using 2,2,2-trichloroethyl chlorosulfate. The reaction typically involves the use of a base such as N,N-dimethylaminopyridine (DMAP) to facilitate the sulfation process . The reaction conditions often include the use of an organic solvent and controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfation processes using chlorosulfonic acid esters or sulfuryl imidazolium salts. These methods allow for milder reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
Chemical Reactions of Phenyl 2,2,2-trichloroethyl sulfate
This compound undergoes several chemical transformations due to its reactive sulfate group. These reactions include hydrolysis, substitution reactions, and interactions with biological molecules.
Hydrolysis
Hydrolysis of this compound typically occurs under basic conditions, resulting in the formation of phenol and the corresponding sulfate salt. The rate of hydrolysis can be influenced by the presence of electron-deficient aryl groups, which may enhance the reactivity of the sulfate ester .
Substitution Reactions
Substitution reactions involving this compound can occur with nucleophiles, leading to the replacement of the phenyl group or the trichloroethyl moiety. These reactions are often facilitated by catalysts or under specific conditions that enhance nucleophilicity.
Biological Interactions
This compound can interact with biological molecules, including proteins and enzymes, through non-covalent interactions or covalent modifications. These interactions may influence biological pathways and have potential therapeutic applications.
Comparison with Other Sulfate Esters
This compound shares structural similarities with other sulfate esters but exhibits unique properties due to its chlorinated structure. A comparison with other compounds highlights its distinct reactivity and potential applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Biphenyl-4-yl 2,2,2-trichloroethyl sulfate | Contains two phenyl rings | Enhanced stability due to biphenyl arrangement |
Trifluoromethyl phenyl sulfate | Incorporates trifluoromethyl group | Increased lipophilicity and altered reactivity |
Phenyl sulfate | Simple sulfate ester without chlorination | Lacks the unique reactivity imparted by chlorine |
Scientific Research Applications
Organic Synthesis
Phenyl 2,2,2-trichloroethyl sulfate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in the production of other sulfated compounds and derivatives.
Key Reactions:
- Sulfation Reactions: The compound can be used to sulfate various organic substrates, including sugars and phenolic compounds. For instance, it has been employed in the synthesis of sulfated oligosaccharides, which are crucial for studying biological interactions and functionalities .
- Protecting Group Applications: The trichloroethyl group acts as a protecting group for sulfonates and sulfates, providing stability during synthetic processes. This property is particularly useful in multi-step organic synthesis where selective protection is needed .
Pharmaceutical Development
The unique reactivity of this compound makes it a candidate for pharmaceutical applications. Research indicates that sulfated compounds can interact with biological molecules through both non-covalent interactions and covalent modifications. These interactions may influence biological pathways and offer therapeutic potential.
Case Studies:
- Interaction with Biological Molecules: Studies have shown that this compound can modify proteins and enzymes, potentially leading to new therapeutic strategies. This interaction is significant in drug development where modulation of protein function is desired.
- Synthesis of Chondroitin Sulfates: The compound has been utilized to synthesize chondroitin sulfates with specific sulfation patterns that are essential for their biological activity. These synthesized oligosaccharides can serve as valuable tools for elucidating structure-function relationships in biological systems .
Environmental Chemistry
Research into the environmental impact of chlorinated compounds has led to investigations of this compound as a model compound for studying the metabolism and toxicity of polychlorinated biphenyls (PCBs). The compound's ability to form sulfate esters from hydroxylated PCBs highlights its relevance in understanding pollutant behavior and degradation pathways .
Mechanism of Action
The mechanism of action of phenyl 2,2,2-trichloroethyl sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. The pathways involved in its mechanism of action include the inhibition of sulfatases and other related enzymes .
Comparison with Similar Compounds
Structural Features
Key structural parameters differentiate phenyl TCE sulfate from analogous sulfate diesters:
- CAr–O Bond Length : The phenyl TCE sulfate exhibits longer CAr–O bonds compared to trifluoroethyl derivatives, likely due to electron-withdrawing effects of the TCE group stabilizing the sulfonate linkage .
- Dihedral Angles : Smaller dihedral angles in phenyl TCE sulfates (near-planar biphenyl systems) contrast with bulkier neopentyl or isobutyl groups, which adopt twisted conformations to minimize steric hindrance .
Crystallographic Insights
X-ray studies reveal that phenyl TCE sulfates adopt near-planar conformations in the solid state (dihedral angles: 4.9–29.1°), driven by crystal packing forces rather than intrinsic electronic effects . This contrasts with calculated gas-phase dihedral angles (~41.2°), highlighting the influence of environmental factors on molecular geometry. Such conformational flexibility may enhance interactions with biological targets, as seen in sulfated heparan analogs .
Biological Activity
Phenyl 2,2,2-trichloroethyl sulfate (PTCES) is a synthetic compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological mechanisms, synthesis methods, and case studies related to PTCES, highlighting its significance in enzyme inhibition and therapeutic applications.
1. Chemical Structure and Properties
PTCES is characterized by its sulfate ester functional group attached to a phenyl ring and a trichloroethyl moiety. The presence of the trichloroethyl group enhances the compound's reactivity and stability in biological systems.
The biological activity of PTCES primarily stems from its ability to interact with specific enzymes and proteins. The compound acts as an inhibitor by binding to the active sites of certain enzymes, particularly sulfatases. This inhibition can disrupt various metabolic pathways involving sulfation processes:
- Enzyme Inhibition : PTCES has been shown to inhibit sulfatases, which are crucial for the metabolism of sulfated compounds. By blocking these enzymes, PTCES can alter the bioavailability and activity of endogenous and exogenous sulfated molecules .
- Modulation of Signaling Pathways : The inhibition of sulfatases can affect signaling pathways related to cell growth, differentiation, and response to external stimuli .
3.1 Inhibition of Enzymatic Activity
Research has demonstrated that PTCES effectively inhibits the activity of several key enzymes:
- Sulfatases : These enzymes are responsible for cleaving sulfate esters from various substrates. Inhibiting sulfatases can lead to increased levels of sulfated metabolites in tissues, impacting physiological processes such as hormone regulation and detoxification .
- Case Study : A study investigated the effects of PTCES on phenol sulfotransferases (SULTs), revealing that it significantly inhibited their activity, suggesting potential implications for drug metabolism .
3.2 Therapeutic Applications
PTCES has been explored for its potential therapeutic applications:
- Antithrombotic Agents : Research into per-sulfated flavonoids derived from PTCES indicates that these compounds can activate antithrombin, enhancing its ability to inhibit factor Xa in the coagulation cascade. This property positions PTCES derivatives as potential candidates for developing new anticoagulant therapies .
- Cancer Research : The inhibition of sulfatases by PTCES may also play a role in cancer treatment strategies by modulating tumor microenvironments and influencing cancer cell signaling pathways .
4. Synthesis Methods
The synthesis of PTCES involves various methodologies, often utilizing chlorosulfuric acid or sulfur trioxide complexes as sulfating agents:
Synthesis Method | Description | Yield |
---|---|---|
Chlorosulfuric Acid | Reaction with phenolic compounds under controlled conditions | High |
Sulfur Trioxide Complex | Utilization of SO₃·pyridine complex for selective sulfation | Moderate to High |
These methods have been optimized to yield high purity products suitable for biological testing.
5. Case Studies and Research Findings
Several studies have investigated the biological implications of PTCES:
- A study published in 2005 demonstrated that PTCES could be used as a precursor in synthesizing various sulfated flavonoids with significant biological activity against thrombin .
- Another investigation highlighted the compound's role in inhibiting phenol sulfotransferases, suggesting its utility in modulating drug metabolism pathways .
6. Conclusion
This compound presents a compelling case for further research due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit key enzymes involved in sulfation processes opens avenues for developing novel drugs targeting metabolic pathways relevant to various diseases.
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize phenyl 2,2,2-trichloroethyl sulfate, and what catalysts are optimal for this reaction?
The synthesis involves reacting biphenyl-4-ol with 2,2,2-trichloroethylsulfonyl chloride in anhydrous dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions (room temperature, 24–48 hours), followed by purification via slow evaporation of methanol solutions to obtain crystals suitable for structural analysis . DMAP enhances nucleophilic substitution by activating the sulfonyl chloride group.
Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 90 K. Structural refinement via SHELXS97/SHELXL97 software reveals a monoclinic P21/n space group. Key parameters include a CAr–O bond length of ~1.432 Å and a biphenyl dihedral angle of 4.9° in the solid state, indicative of near-planar conformation influenced by crystal packing .
Q. What factors contribute to the chemical stability of this compound under physiological conditions?
Stability is attributed to the electron-withdrawing trichloroethyl group, which reduces hydrolysis susceptibility. The CAr–O bond length (~1.432 Å) and planar biphenyl conformation minimize steric strain, enhancing resistance to enzymatic degradation .
Advanced Research Questions
Q. How can this compound derivatives be used in gas chromatography-mass spectrometry (GC-MS) analysis of polychlorinated biphenyl (PCB) metabolites?
The trichloroethyl (TCE) group serves as a stable protecting group for sulfate esters. Derivatization of hydroxylated PCB metabolites with 2,2,2-trichloroethylsulfonyl chloride converts labile sulfate monoesters into TCE-protected diesters, enabling GC-MS analysis. This method resolves fragmentation patterns (e.g., loss of Cl3CCH2OSO3– ions) for qualitative identification and quantification .
Q. Why is the 2,2,2-trichloroethyl (TCE) group preferred over other protecting groups in sulfate ester synthesis?
TCE offers three advantages: (1) High stability under acidic/basic conditions due to strong electron withdrawal; (2) Facile deprotection via Zn/AcOH without damaging sensitive substrates; (3) Compatibility with orthogonal protection strategies in carbohydrate and peptide sulfation .
Q. How do structural variations (e.g., dihedral angles) in this compound analogs influence their biological activity or toxicity?
Biphenyl dihedral angles correlate with molecular planarity and affinity for cellular targets. For example, a near-planar conformation (dihedral angle ~4.9°) in the title compound mimics endogenous planar aromatic toxins, potentially enhancing interactions with aryl hydrocarbon receptors (AhR) implicated in bladder carcinogenesis. Chlorinated analogs with larger dihedral angles (>20°) exhibit reduced toxicity due to steric hindrance .
Q. How can discrepancies in reported dihedral angles for this compound derivatives be resolved?
Q. What methodologies are used to assess the role of this compound in disease models, such as bladder cancer?
In vitro models involve treating urothelial cells with the compound and monitoring reactive oxygen species (ROS) generation and DNA adduct formation via LC-MS/MS. In vivo studies use rodent models to track urinary stone formation (a precursor to carcinogenesis) via micro-CT imaging and histopathology. Metabolite profiling (e.g., sulfated PCB detection in serum/urine) links exposure to pathological outcomes .
Properties
CAS No. |
653605-14-2 |
---|---|
Molecular Formula |
C8H7Cl3O4S |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
phenyl 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H7Cl3O4S/c9-8(10,11)6-14-16(12,13)15-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
UAGOTNIBMAOPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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